(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral compound characterized by a thiophenyl group attached to a butanoic acid backbone. Its molecular formula is C8H10O2S2, and it has a molecular weight of approximately 202.29 g/mol. The compound features a sulfur atom connected to the thiophenyl ring, contributing to its unique chemical properties. The density of this compound is 1.303 g/cm³, and it has a boiling point of 354.61ºC at 760 mmHg, while its flash point is recorded at 168.26ºC .
These reactions highlight the compound's potential as a building block in synthetic organic chemistry.
The synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid typically involves the following methods:
A detailed synthetic route may include:
(S)-3-(Thiophen-2-ylthio)butanoic acid finds applications primarily in medicinal chemistry as an intermediate in drug synthesis. Its role in producing carbonic anhydrase inhibitors underscores its importance in developing treatments for conditions like glaucoma. Additionally, due to its unique chemical structure, it may serve as a precursor for other bioactive compounds.
Several compounds share structural similarities with (S)-3-(Thiophen-2-ylthio)butanoic acid, each possessing unique properties:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-(Thiophen-2-ylthio)butanoic acid | 120279-20-1 | Different stereochemistry; less studied |
| (S)-3-(2-Thienylthio)butyric acid | 133359-80-5 | Similar structure; used in similar applications |
| Butanoic acid derivatives | Various | Broader category; varying functional groups |
The uniqueness of (S)-3-(Thiophen-2-ylthio)butanoic acid lies in its specific chiral configuration and the presence of both sulfur atoms and a thiophenyl group, which influence its reactivity and biological activity compared to other butanoic acid derivatives.
Irritant